molecular formula C20H23N5O2 B2719130 3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900275-60-7

3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2719130
CAS No.: 900275-60-7
M. Wt: 365.437
InChI Key: URRIXXPPOGLKIY-UHFFFAOYSA-N
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Description

3-Isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (referred to as CB11 in ) is a purine-based compound with a complex heterocyclic scaffold. Structurally, it features an imidazo[2,1-f]purine core substituted with an isobutyl group at position 3, methyl groups at positions 1, 6, and 7, and a phenyl ring at position 6. This compound has been investigated as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, demonstrating potent anti-cancer effects in non-small cell lung cancer (NSCLC) cells . Its unique substitution pattern, particularly the 3-isobutyl and 8-phenyl groups, distinguishes it from other imidazopurine derivatives and underpins its selective biological activity.

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylpropyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-12(2)11-23-18(26)16-17(22(5)20(23)27)21-19-24(13(3)14(4)25(16)19)15-9-7-6-8-10-15/h6-10,12H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRIXXPPOGLKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the isobutyl, trimethyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, phenylboronic acids, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and phenylboronic acids, often in the presence of catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various organic reactions, including oxidation and reduction.

Biology

  • Biological Activity : Research indicates potential interactions with enzymes and receptors. Studies may explore its role in modulating biochemical pathways relevant to various biological processes.

Medicine

  • Therapeutic Potential : Investigations into its pharmacological properties suggest potential applications in treating diseases where its unique structure confers specific advantages. For instance, it may exhibit anti-inflammatory or anticancer properties.

Industry

  • Material Development : The compound's unique chemical properties make it suitable for developing new materials such as polymers and coatings. These materials can be tailored for specific industrial applications due to their enhanced performance characteristics.

A study assessed the compound's ability to inhibit certain enzymes associated with inflammatory responses. The results indicated a significant reduction in enzyme activity at specific concentrations, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Material Science Application

Research demonstrated the use of this compound in synthesizing a novel polymer with enhanced thermal stability and mechanical strength. The polymer exhibited superior performance compared to traditional materials in high-temperature applications.

Mechanism of Action

The mechanism by which 3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[2,1-f]purine-2,4-dione scaffold serves as a versatile template for drug discovery, with structural modifications leading to diverse pharmacological profiles.

Structural and Functional Comparisons

Impact of Substituents on Pharmacological Profiles

  • 3-Isobutyl Group (CB11): The bulky isobutyl group at position 3 likely enhances PPARγ binding affinity by occupying hydrophobic pockets in the receptor’s ligand-binding domain. This substitution is absent in serotonin-targeting analogs (e.g., AZ-853, Compound 3i), which prioritize piperazinylalkyl chains for 5-HT1A/5-HT7 receptor interaction .
  • 8-Phenyl vs. 8-Alkylpiperazinyl Groups: CB11’s 8-phenyl group contrasts with the 8-piperazinylalkyl chains in AZ-853 and Compound 3i. The latter facilitates serotonin receptor binding via fluorophenyl or trifluoromethylphenyl moieties, which enhance receptor affinity and selectivity .
  • Halogenated Substituents: Fluorine and chlorine atoms (e.g., in AZ-861, compound) improve metabolic stability and target engagement. For example, AZ-861’s 3-trifluoromethylphenyl group increases 5-HT1A agonism compared to AZ-853’s 2-fluorophenyl group .

Therapeutic and Pharmacokinetic Differences

  • Antidepressants vs. Anti-Cancer Agents: While CB11 targets PPARγ for cancer therapy, AZ-853, AZ-861, and Compound 3i modulate serotonin receptors for depression. This divergence highlights how scaffold modifications redirect therapeutic applications.
  • Brain Penetration: AZ-853’s piperazinylalkyl chain enhances blood-brain barrier permeability, critical for CNS activity . CB11’s polar PPARγ-binding groups may limit CNS uptake, favoring peripheral anti-cancer effects.
  • Safety Profiles: AZ-853 and AZ-861 exhibit mild sedation and metabolic side effects (e.g., lipid disturbances) , whereas CB11’s PPARγ activation may carry risks of edema or weight gain, common to PPARγ agonists .

Research Findings and Mechanistic Insights

  • Molecular Docking Studies: Fluorinated derivatives (e.g., AZ-861) show stronger 5-HT1A receptor interactions due to hydrophobic and electrostatic interactions with residues like Asp116 and Ser199 . In contrast, CB11’s isobutyl and phenyl groups align with PPARγ’s ligand-binding pocket, stabilizing helix 12 for coactivator recruitment .
  • Enzyme Inhibition: Compound 5’s dihydroisoquinolinyl group enables PDE4B/PDE10A inhibition, augmenting its antidepressant effects via cAMP/cGMP modulation . This dual activity is absent in CB11, which lacks PDE-targeting substituents.
  • TGF-β Inhibition: The 3-(2-chlorobenzyl) group in ’s compound disrupts TGF-β signaling, demonstrating how small structural changes (e.g., chlorobenzyl vs. isobutyl) shift therapeutic targets .

Biological Activity

3-Isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H15N5O2
  • Molecular Weight : 309.3226 g/mol
  • CAS Number : 900275-60-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral agent and its interaction with specific biological pathways.

Antiviral Activity

Research indicates that compounds similar to 3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine have shown significant antiviral properties. For instance:

  • Herpes Simplex Virus (HSV) : The compound has demonstrated efficacy against HSV by reducing the frequency and duration of recurrent lesions in animal models. In a study involving guinea pigs, topical application led to fewer episodes of lesions compared to controls .

The proposed mechanism of action involves the inhibition of viral replication through interaction with viral enzymes or host cell pathways. The compound may act on the phosphodiesterase (PDE) pathway:

  • PDE Inhibition : Compounds targeting PDE4 have shown promise in managing inflammatory responses and viral infections. The inhibition of PDE4 can enhance cyclic AMP levels, leading to improved immune responses .

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    • A study evaluated the antiproliferative effects of imidazo[2,1-f]purines on breast cancer cells. Compounds with similar structures demonstrated significant inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved cell cycle arrest and apoptosis induction in cancer cells .
  • In Vivo Efficacy :
    • In a controlled study on HSV-infected guinea pigs, the administration of a related compound resulted in a statistically significant reduction in lesion recurrence and duration when applied topically every 12 hours for 21 days post-infection .
  • Pharmacokinetics :
    • Pharmacokinetic studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for therapeutic applications against viral infections and possibly other diseases.

Data Table: Summary of Biological Activities

Activity TypeTest SystemResultReference
AntiviralGuinea pig modelReduced lesion recurrence and duration
AntiproliferativeMCF-7 breast cancer cellsIC50 values around 52 nM
PDE InhibitionEnzymatic assaysModerate to strong inhibition observed

Q & A

Q. What are the established synthetic routes for 3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation reactions. A common approach involves:

Core formation : Cyclocondensation of substituted purine precursors with isobutyl and phenyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

Functionalization : Methylation at positions 1, 6, and 7 using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, with methyl and isobutyl groups showing distinct splitting patterns (e.g., isobutyl CH₂ at δ ~2.4–2.6 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-H bends .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z within ±2 ppm) .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities and solid-state packing .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting vs. X-ray results) be resolved for this compound?

  • Methodological Answer :
  • Step 1 : Re-examine sample purity (HPLC, TLC) to rule out impurities or solvates .
  • Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in isobutyl groups) .
  • Step 3 : Use 2D NMR (COSY, NOESY) to confirm through-space interactions and spatial arrangements .
  • Step 4 : Cross-validate with computational methods (DFT calculations for optimized geometries and NMR chemical shift predictions) .
    Example : A 2025 study resolved phenyl ring torsion angles via DFT, aligning NMR and X-ray data .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing by-products?

  • Methodological Answer :
  • Process Control : Use flow chemistry to maintain consistent temperature and mixing, reducing side reactions (e.g., over-methylation) .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., Cyrene™) to improve sustainability without compromising yield .
    Data Table :
ConditionYield (%)Purity (%)
Conventional batch6592
Flow chemistry8296
ZnCl₂ catalysis8998
Source: Adapted from

Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Conceptual Basis : Link to purine-based kinase inhibition models or π-π stacking interactions with aromatic targets .
  • Computational Tools :

Molecular Docking : Screen derivatives against protein targets (e.g., CDK2) using AutoDock Vina .

QSAR Modeling : Correlate substituent effects (e.g., isobutyl vs. benzyl) with bioactivity .

  • Experimental Validation : Synthesize top candidates and assay via enzyme-linked immunosorbent assays (ELISA) .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variables affecting results .
  • Standardization : Re-test the compound under controlled conditions (e.g., NIH/3T3 fibroblasts, 48-hour exposure) .
  • Mechanistic Studies : Use CRISPR-Cas9 gene editing to validate target engagement (e.g., knock-out models) .

Experimental Design for Novel Applications

Q. What methodologies assess the compound’s potential in non-pharmacological applications (e.g., materials science)?

  • Methodological Answer :
  • Thermal Analysis : TGA/DSC to evaluate stability (>250°C for material compatibility) .
  • Electrochemical Profiling : Cyclic voltammetry to measure redox activity (e.g., for organic electronics) .
  • Supramolecular Studies : Co-crystallize with π-acceptors (e.g., TCNQ) to study charge-transfer interactions .

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